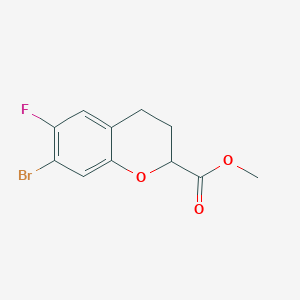
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a butenone moiety. The molecular formula of this compound is C14H11FO2, and it has a molecular weight of 230.23 g/mol . Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Métodos De Preparación
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the aldol condensation of furfural or its derivatives with appropriate ketones. For instance, furfural can be reacted with 4-fluorobenzaldehyde in the presence of a base to form the desired product . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Análisis De Reacciones Químicas
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Substitution: The furan ring and the fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Aplicaciones Científicas De Investigación
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, furan derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and fluorophenyl group allow it to bind to various enzymes and receptors, leading to its biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
4-(5-(4-Fluorophenyl)furan-2-yl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
4-(2-Furyl)but-3-en-2-one: This compound lacks the fluorophenyl group, which may result in lower biological activity compared to this compound.
(4-Fluorophenyl)(5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methanamine: This compound contains a triazole ring instead of the butenone moiety, leading to different chemical and biological properties.
(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a pyrazole ring and an amino group, which may result in different pharmacological activities compared to this compound.
Propiedades
Fórmula molecular |
C14H11FO2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
(E)-4-[5-(4-fluorophenyl)furan-2-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H11FO2/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h2-9H,1H3/b7-2+ |
Clave InChI |
ALPOUXTXBYWRCK-FARCUNLSSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)F |
SMILES canónico |
CC(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
